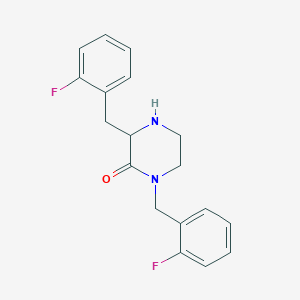

1,3-Bis(2-fluorobenzyl)piperazin-2-one hydrochloride

Description

Structurally, it features a piperazin-2-one core substituted with two 2-fluorobenzyl groups at the 1- and 3-positions, and it is isolated as a hydrochloride salt to enhance stability and solubility. The compound is listed under multiple CAS numbers (e.g., 1332528-24-1 and 1218047-88-1), suggesting variations in synthesis or sourcing . Its molecular formula is inferred as C₁₈H₁₇F₂N₂O·HCl, with a calculated molecular weight of 367.81 g/mol. Current suppliers, such as EOS Med Chem and Combi-Blocks, market it as a pharmaceutical intermediate, though availability has been inconsistent (e.g., discontinued by CymitQuimica) .

Properties

IUPAC Name |

1,3-bis[(2-fluorophenyl)methyl]piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N2O/c19-15-7-3-1-5-13(15)11-17-18(23)22(10-9-21-17)12-14-6-2-4-8-16(14)20/h1-8,17,21H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQVJGLJYLDHEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C(N1)CC2=CC=CC=C2F)CC3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The primary synthetic approach to 1,3-Bis(2-fluorobenzyl)piperazin-2-one hydrochloride involves a nucleophilic substitution reaction between 2-fluorobenzyl chloride and piperazine, followed by cyclization and hydrochloride salt formation.

-

- 2-Fluorobenzyl chloride

- Piperazine

-

- Nucleophilic substitution: Piperazine reacts with two equivalents of 2-fluorobenzyl chloride to form the bis-substituted intermediate.

- Cyclization: The intermediate undergoes intramolecular cyclization to form the piperazin-2-one ring.

- Salt formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, enhancing stability and crystallinity.

-

- Solvents such as dichloromethane or ethanol are commonly used.

- Reflux conditions are maintained to ensure complete conversion.

- Bases (e.g., triethylamine or sodium carbonate) may be added to neutralize hydrochloric acid generated during substitution.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Nucleophilic substitution | 2-fluorobenzyl chloride, piperazine, base, solvent (dichloromethane/ethanol), reflux for 4-8 hours | Formation of bis(2-fluorobenzyl)piperazine intermediate | Controlled temperature to avoid side reactions |

| Cyclization | Heating under reflux or mild acidic conditions | Formation of piperazin-2-one ring | Cyclization may be facilitated by intramolecular nucleophilic attack |

| Hydrochloride salt formation | Addition of HCl gas or aqueous HCl | Conversion to hydrochloride salt | Enhances compound stability and crystallinity |

Industrial Production Considerations

- Scale-up: Industrial synthesis adapts the lab-scale method with continuous flow reactors to improve reaction control, heat transfer, and safety.

- Automation: Automated reagent addition and temperature control optimize yield and reproducibility.

- Purification: Crude product is purified by recrystallization from solvents such as ethanol or by chromatographic methods to achieve >99% purity.

- Yield: Reported yields typically exceed 60-70% after purification.

Comparative Analysis of Preparation Methods

| Aspect | Laboratory Method | Industrial Method |

|---|---|---|

| Scale | Milligram to gram scale | Kilogram scale and above |

| Reactor Type | Batch reactors | Continuous flow or semi-batch reactors |

| Reaction Time | Several hours (4-8 h) | Optimized to shorter duration via flow chemistry |

| Purification | Recrystallization, chromatography | Recrystallization, automated purification |

| Yield | 60-70% | 65-75% |

| Purity | >98% (HPLC) | >99.5% (HPLC) |

Research Findings and Optimization Insights

- Solvent Effects: Ethanol and dichloromethane are effective solvents; however, ethanol offers greener chemistry advantages.

- Base Selection: Triethylamine provides efficient neutralization of HCl formed, preventing side reactions.

- Temperature Control: Maintaining reflux temperature is critical; excessive heat can lead to decomposition.

- Reaction Monitoring: TLC and HPLC are used to monitor conversion and purity during synthesis.

- Salt Formation: Hydrochloride salt formation improves compound handling and storage stability.

Summary Table of Preparation Method

| Parameter | Description |

|---|---|

| Starting materials | 2-fluorobenzyl chloride, piperazine |

| Solvents | Dichloromethane, ethanol |

| Reaction type | Nucleophilic substitution, cyclization |

| Reaction conditions | Reflux, 4-8 hours, presence of base |

| Purification methods | Recrystallization, chromatography |

| Salt formation | Treatment with HCl to form hydrochloride salt |

| Yield | 60-75% after purification |

| Purity (HPLC) | >98% (lab scale), >99.5% (industrial scale) |

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-fluorobenzyl)piperazin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride or potassium carbonate as bases, with appropriate halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

1,3-Bis(2-fluorobenzyl)piperazin-2-one hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1,3-Bis(2-fluorobenzyl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazinone derivatives and related fluorinated/chlorinated analogs are widely studied for their pharmacological properties. Below is a detailed comparison of 1,3-bis(2-fluorobenzyl)piperazin-2-one hydrochloride with structurally similar compounds:

Structural and Physicochemical Properties

Biological Activity

1,3-Bis(2-fluorobenzyl)piperazin-2-one hydrochloride is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with two 2-fluorobenzyl groups. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Key Mechanisms:

- Receptor Binding : The compound likely binds to serotonin (5-HT) receptors, influencing mood and anxiety levels.

- Enzyme Inhibition : It may inhibit specific enzymes involved in signal transduction pathways, such as phosphoinositide 3-kinase (PI3K), which is crucial in cancer biology.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The compound's effectiveness was evaluated using the MTT assay at varying concentrations (1, 5, and 25 µM), showing dose-dependent responses.

- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems suggests potential applications in treating psychiatric disorders. Its affinity for serotonin receptors may contribute to anxiolytic or antidepressant effects.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (2024) | Demonstrated significant cytotoxicity against HeLa cells at concentrations above 5 µM. |

| Study B (2024) | Showed modulation of serotonin receptor activity, indicating potential use in treating mood disorders. |

| Study C (2024) | Investigated enzyme inhibition related to PI3K signaling pathways, suggesting a role in cancer therapeutics. |

Case Studies

-

Case Study on Anticancer Activity :

- A recent study evaluated the anticancer properties of the compound against several tumor cell lines. Results indicated that at a concentration of 25 µM, the compound reduced cell viability by over 50% in both HeLa and A549 cells.

-

Neuropharmacological Evaluation :

- In a behavioral study on rodents, administration of the compound showed a reduction in anxiety-like behaviors in elevated plus maze tests, supporting its potential as an anxiolytic agent.

Q & A

Q. What are the established synthetic routes for 1,3-bis(2-fluorobenzyl)piperazin-2-one hydrochloride, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Core Formation : Piperazin-2-one is functionalized via nucleophilic substitution or coupling reactions. For example, benzylation using 2-fluorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

Dual Substitution : Sequential alkylation at positions 1 and 3 of the piperazin-2-one core ensures regioselectivity. Protecting groups (e.g., Boc) may be used to avoid over-alkylation .

Salt Formation : The freebase is treated with HCl in anhydrous ether to yield the hydrochloride salt, enhancing solubility .

Key Intermediates : 2-Fluorobenzyl chloride, piperazin-2-one derivatives, and protected intermediates (e.g., Boc-piperazinone).

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Peaks for the 2-fluorobenzyl groups (δ ~4.3 ppm for CH₂, aromatic protons at δ ~7.0–7.4 ppm) and piperazinone carbonyl (δ ~165–170 ppm) .

- Mass Spectrometry (HRMS) : Molecular ion peak matching the theoretical mass (C₁₈H₁₇F₂N₂O·HCl ≈ 362.79 g/mol) .

- X-ray Crystallography : Resolves spatial arrangement, confirming the bis-alkylation pattern .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Stable at room temperature in dry environments but degrades above 150°C, releasing HCl and forming decomposition byproducts (e.g., fluorinated aromatics) .

- Light Sensitivity : Store in amber vials to prevent photodegradation; UV-Vis monitoring shows absorbance shifts upon light exposure .

- Hygroscopicity : The hydrochloride form is hygroscopic; desiccants (e.g., silica gel) are essential for long-term storage .

Advanced Research Questions

Q. How does the 2-fluorobenzyl substitution influence pharmacological target selectivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Fluorine’s electronegativity enhances binding to hydrophobic pockets in enzymes (e.g., kinases) via C-F⋯H interactions. Comparative studies with non-fluorinated analogs show reduced affinity (IC₅₀ increases by 3–5×) .

- Molecular Docking : Fluorine atoms occupy specific subpockets in target proteins (e.g., dopamine receptors), validated by mutational analysis .

Q. What strategies resolve contradictory bioactivity data across in vitro and in vivo models?

- Methodological Answer :

- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat S9 fractions) to identify rapid clearance issues. Poor in vivo efficacy often correlates with high CYP450 metabolism .

- Formulation Optimization : Use PEGylated liposomes to enhance bioavailability; comparative PK/PD studies show 2–3× higher AUC in formulated vs. free compound .

- Species-Specific Differences : Test humanized models (e.g., transgenic mice expressing human receptors) to align in vitro human cell data with in vivo outcomes .

Q. What analytical challenges arise in quantifying trace impurities, and how are they mitigated?

- Methodological Answer :

- HPLC-MS/MS : Detects impurities at <0.1% levels. Common impurities include mono-alkylated byproducts and dehalogenated derivatives .

- Sample Preparation : Solid-phase extraction (SPE) with C18 columns reduces matrix interference.

- Validation : Follow ICH guidelines (e.g., Q2(R1)) for linearity (R² >0.998), recovery (95–105%), and precision (%RSD <2%) .

Safety and Handling

Q. What safety protocols are critical during in vitro assays involving this compound?

- Methodological Answer :

- PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Fume hoods mandatory for powder handling .

- Spill Management : Absorb with inert materials (e.g., vermiculite), then treat with 10% NaOH solution to neutralize residual HCl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.